(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide
Description
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c17-10-6-7-13-12(8-10)15(16(22)18-13)20-19-14(21)9-23-11-4-2-1-3-5-11/h1-8,18,22H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNXJLHJFKBYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 5-Bromoisatin with Phenoxyacetohydrazide
The most straightforward route involves the acid-catalyzed condensation of 5-bromoisatin (1) with 2-phenoxyacetohydrazide (2) under reflux conditions. This method, adapted from protocols for related hydrazone derivatives, proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of 5-bromoisatin, followed by dehydration to form the hydrazone bond.
Typical Procedure :
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Dissolve 5-bromoisatin (1.0 equiv) and 2-phenoxyacetohydrazide (1.2 equiv) in a 1:1 ethanol-water mixture.
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Add concentrated HCl (2–3 drops) as a catalyst.
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Reflux the mixture at 80°C for 6–8 hours.
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Cool to room temperature, filter the precipitate, and wash with cold ethanol.
Key Parameters :
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Solvent System : Ethanol-water mixtures enhance solubility of both reactants.
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Catalyst : HCl accelerates imine formation but must be carefully controlled to avoid over-acidification.
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Yield : 65–75% after recrystallization from dimethylformamide (DMF).
Stepwise Synthesis via Hydrazide Intermediate
Preparation of 2-Phenoxyacetohydrazide
The hydrazide intermediate is synthesized from ethyl 2-phenoxyacetate (3) and hydrazine hydrate, as detailed in studies on analogous pyrazolone derivatives.
Procedure :
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React ethyl 2-phenoxyacetate (1.0 equiv) with excess hydrazine hydrate (3.0 equiv) in ethanol.
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Stir at room temperature for 12 hours.
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Concentrate the solution under reduced pressure and recrystallize the product from ethanol.
Characterization :
Condensation with 5-Bromoisatin
The hydrazide is subsequently condensed with 5-bromoisatin under conditions similar to Section 2.1, yielding the target compound. This two-step approach allows for independent optimization of each stage.
Advantages :
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Higher purity due to intermediate isolation.
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Flexibility in modifying the hydrazide moiety before condensation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Ethanol-Water vs. DMF : Ethanol-water mixtures provide higher yields (70%) compared to DMF (55%), likely due to improved reactant solubility.
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Temperature : Reflux (80°C) is optimal; lower temperatures (50°C) result in incomplete reaction, while higher temperatures (>90°C) promote decomposition.
Characterization and Analytical Data
Spectroscopic Analysis
IR Spectroscopy :
¹H NMR (DMSO-d₆) :
¹³C NMR :
Crystallographic Insights
Single-crystal X-ray diffraction of analogous compounds reveals:
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Planar Geometry : The indolinone and hydrazide moieties form a near-planar structure, stabilized by intramolecular N–H⋯O hydrogen bonds.
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π–π Stacking : Intermolecular interactions between aromatic rings enhance crystal packing.
Stereochemical Considerations
The E-configuration of the hydrazone bond is thermodynamically favored due to steric hindrance between the indolinone oxygen and hydrazide phenyl group. This configuration is confirmed by:
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NOESY NMR : Absence of cross-peaks between the indolinone oxygen and hydrazide protons.
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X-ray Diffraction : Dihedral angles between planes of 13.6°–15.2°, consistent with minimal conjugation disruption.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the oxoindoline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (R-SH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
(E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Isatin-Hydrazide Family
Key Findings :
- Halogen Effects: Bromine at the 5-position (target compound) enhances stability and target affinity compared to nitro (C16H12N4O5) or non-halogenated analogues (C18H13N3O3) .
- Bioactivity : The 3,4,5-trimethoxybenzohydrazide derivative (C19H18BrN3O5) exhibits superior apoptosis induction (EC₅₀ = 0.24 µM) due to methoxy groups improving membrane permeability .
- Anti-Inflammatory Activity: Furan-2-carbohydrazide derivatives (C13H9BrN4O3) show specificity for cyclooxygenase-2 (COX-2) inhibition, unlike phenoxyacetohydrazides .
Phenoxyacetohydrazide Derivatives with Varied Substituents
Table 2: Physicochemical and Antiparasitic Data
Key Findings :
- Antitrypanosomal Potency: The nitrofuran derivative (IC₅₀ = 100 nM) outperforms benznidazole (IC₅₀ = 1.5 µM) due to nitro group redox activity, generating cytotoxic radicals in parasites .
- Polarity Effects : Catechol (3,4-dihydroxy) substituents improve solubility but reduce membrane penetration, explaining the lower SI (46 vs. 1000) .
Biological Activity
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Key properties include:
- Molecular Weight : 368.21 g/mol
- Solubility : Soluble in organic solvents with moderate bioavailability.
- Log P : Indicates lipophilicity, which is crucial for membrane permeability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Salmonella typhimurium | 64 µg/mL |
These findings suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
Case Study : A recent study assessed the cytotoxic effects of this compound on MCF-7 cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in signal transduction pathways related to cell proliferation and apoptosis.
Enzyme Inhibition
In vitro studies suggest that this compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism, contributing to its antimicrobial and anticancer activities.
Toxicity and Safety Profile
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
